molecular formula C6H11B B1623596 (Z)-1-Bromohex-3-ene CAS No. 5009-31-4

(Z)-1-Bromohex-3-ene

Cat. No. B1623596
CAS RN: 5009-31-4
M. Wt: 163.06 g/mol
InChI Key: HSNATJOWAYTBGM-ARJAWSKDSA-N
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Description

(Z)-1-Bromohex-3-ene is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications. This compound is a halogenated alkene, which means it contains a double bond between two carbon atoms and a bromine atom attached to one of the carbons.

Mechanism of Action

The mechanism of action of (Z)-1-Bromohex-3-ene is not well understood. However, it is believed that this compound may react with proteins and enzymes in biological systems, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause damage to DNA and proteins in cells, leading to cell death. This compound has also been shown to have toxic effects on the liver and kidneys in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-1-Bromohex-3-ene in lab experiments is its ability to react with a variety of biological molecules, making it a versatile reagent for studying biological systems. However, the toxicity of this compound can also be a limitation, as it may interfere with the results of experiments or cause harm to researchers.

Future Directions

Future research on (Z)-1-Bromohex-3-ene could focus on its potential as a therapeutic agent for treating diseases such as cancer or as a tool for studying the behavior of halogenated alkenes in biological systems. Additionally, further studies could investigate the mechanism of action of this compound and its effects on different cell types and organs.

Scientific Research Applications

(Z)-1-Bromohex-3-ene has been used in scientific research as a reagent in organic synthesis and as a substrate in enzymatic reactions. This compound has also been used in the development of new drugs and as a model compound for studying the behavior of halogenated alkenes in biological systems.

properties

IUPAC Name

(Z)-1-bromohex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNATJOWAYTBGM-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884124
Record name 3-Hexene, 1-bromo-, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5009-31-4
Record name (3Z)-1-Bromo-3-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5009-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexene, 1-bromo-, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexene, 1-bromo-, (3Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexene, 1-bromo-, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1-bromohex-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

With reference to FIG. 25, olefin metathesis provides, however, an affordable method to produce 8-bromooctan-1-ol. The symmetrical 1,6 dibromo-3-hexene is made by the cross-metathesis of 1-bromo-3-hexene (removing the volatile 3-hexene under vacuum). 1-Bromo-3-hexene is prepared from commercially available leaf alcohol (Bedoukian, Danbury Conn.) that sells for approximately $50 U.S./Kg, and 1,10-diacetoxy-5-decene is prepared by the cross-metathesis of hexenyl acetate. Hexenyl acetate is prepared from hexenol by conventional methods. 5-Hexenol sells for approximately $50 U.S./Kg and is available from Degussa-Huls, Somerset, N.J.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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